7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
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Overview
Description
7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Benzodiazepine Ring: The benzodiazepine ring is introduced through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Bromination and Fluorination: The bromine and fluorine atoms are introduced via electrophilic aromatic substitution reactions using bromine and fluorine sources, respectively.
Final Coupling: The final step involves coupling the chromene core with the benzodiazepine ring through a carbonylation reaction, typically using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene and benzodiazepine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (bromine, chlorine), nucleophiles (amines, thiols), and catalysts (palladium, copper) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or epoxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets. Its structural similarity to other benzodiazepines makes it a candidate for investigating receptor binding and activity.
Medicine
Medically, the compound is of interest for its potential therapeutic effects. Research is ongoing to explore its efficacy as an anxiolytic, sedative, or anticonvulsant agent. Its unique structure may offer advantages over existing benzodiazepines in terms of potency, selectivity, and side effect profile.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is believed to involve interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to the benzodiazepine site on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic activities.
Uniqueness
Compared to these similar compounds, 7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one offers a unique combination of structural features, including the presence of the chromene core and specific halogen substitutions. These features may contribute to its distinct pharmacological profile and potential advantages in therapeutic applications.
Properties
IUPAC Name |
7-bromo-5-(4-fluorophenyl)-4-(2-oxochromene-3-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrFN2O4/c26-16-7-10-20-18(12-16)23(14-5-8-17(27)9-6-14)29(13-22(30)28-20)24(31)19-11-15-3-1-2-4-21(15)33-25(19)32/h1-12,23H,13H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPVDJLTNPUUJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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